![molecular formula C13H16FNO2 B2484415 N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide CAS No. 2411242-22-1](/img/structure/B2484415.png)
N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide, also known as FMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMP belongs to the class of compounds known as phenylpropanoids, which are commonly found in plants and have been shown to possess various biological activities.
作用機序
The mechanism of action of N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in cell growth, inflammation, and neuroprotection. N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, as well as to modulate the activity of inflammatory cytokines. Additionally, N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide has been shown to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide has been shown to induce apoptosis and cell cycle arrest, as well as to inhibit the activity of enzymes involved in cell proliferation. Inflammatory cytokines have been shown to be downregulated by N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide, indicating its anti-inflammatory properties. N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide has also been shown to protect neurons from oxidative stress and apoptosis, suggesting its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide has been shown to have low toxicity, making it a safe compound to use in in vitro and in vivo experiments. However, one limitation of using N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide is its limited solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide. One area of interest is its potential use in combination therapy for cancer, as N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide has been shown to enhance the efficacy of certain chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide and its potential therapeutic applications in other areas of medicine. Finally, the development of more efficient synthesis methods for N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide could make it more widely available for research purposes.
合成法
The synthesis of N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide involves the reaction of 3-fluoro-5-methoxyacetophenone with 2-amino-1-phenylpropan-1-ol, followed by the addition of acetic anhydride and propionic acid. The resulting product is then purified using column chromatography to obtain N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide in high purity.
科学的研究の応用
N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide has been studied for its potential therapeutic applications in various areas of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide has also been studied for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-4-13(16)15-9(2)5-10-6-11(14)8-12(7-10)17-3/h4,6-9H,1,5H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHUBJYDRLYCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)F)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2484332.png)
![3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2484335.png)
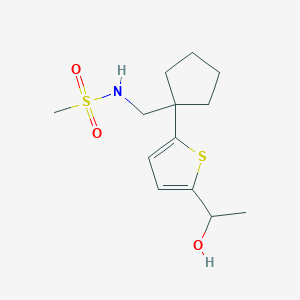
![8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2484338.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2484339.png)
![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzenesulfonamide](/img/structure/B2484340.png)

![3-[[1-(4-Methylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2484344.png)
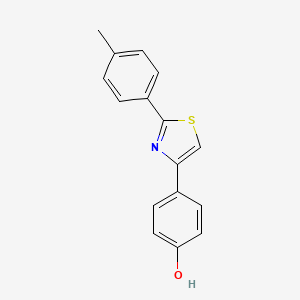

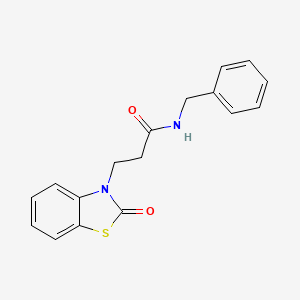
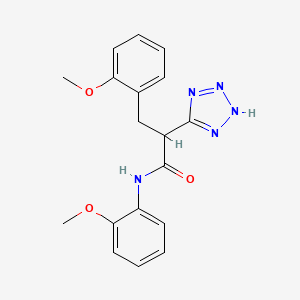
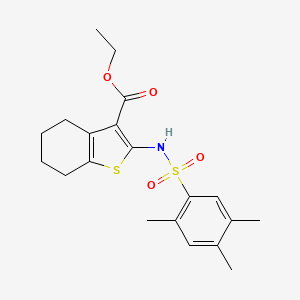
![N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2484354.png)